

# Application Notes: NADPH-d Histochemistry in the Peripheral Nervous System

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## Compound of Interest

Compound Name: NADPH-D

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## Introduction

Nicotinamide adenine dinucleotide phosphate-diaphorase (**NADPH-d**) histochemistry is a robust and widely utilized enzymatic staining technique that serves as a reliable histochemical marker for neuronal nitric oxide synthase (nNOS).<sup>[1][2][3][4]</sup> The enzyme, nNOS, is responsible for synthesizing nitric oxide (NO), a crucial signaling molecule involved in a vast array of physiological and pathological processes within the peripheral nervous system (PNS).<sup>[1][2]</sup> The histochemical reaction produces a stable, dark blue formazan precipitate within the neurons that express the enzyme, allowing for detailed morphological visualization of nitrergic neurons, including their soma, dendrites, and axons, often with a Golgi-like appearance.<sup>[5][6]</sup> This technique is invaluable for mapping neuronal circuits, investigating nerve injury and regeneration, and studying the neurochemical anatomy of the autonomic, enteric, and sensory nervous systems.

## Principle of the Technique

The method is based on the ability of the enzyme nNOS to act as a diaphorase, catalyzing the reduction of a tetrazolium salt, typically nitro-blue tetrazolium (NBT), to an insoluble, colored formazan precipitate. This reaction requires NADPH as a co-enzyme, which donates the reducing equivalents. The localization of the formazan product thus indicates the cellular and subcellular sites of nNOS activity.

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// Enzyme nNOS [label="nNOS (NADPH-d)", shape=ellipse, fillcolor="#EA4335",
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// Products L_Citrulline [label="L-Citrulline", fillcolor="#FBBC05", fontcolor="#202124"]; NO
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nNOS -> prod_invis; prod_invis -> {L_Citrulline, NO, NADP}

{rank=same; L_Arginine; NADPH; O2;} {rank=same; L_Citrulline; NO; NADP;} } Caption: Nitric
Oxide (NO) Synthesis Pathway Catalyzed by nNOS.
```

## Key Applications in the Peripheral Nervous System

- Mapping the Autonomic Nervous System (ANS): **NADPH-d** histochemistry is instrumental in identifying nitrergic neurons within the ANS. Positive staining is observed in distinct subpopulations of neurons and nerve fibers in parasympathetic ganglia, such as the sphenopalatine ganglion, and in preganglionic sympathetic neurons.<sup>[7][8]</sup> This allows for the detailed mapping of nitrergic innervation in various organs, including the salivary glands, gastrointestinal tract, urinary tract, and respiratory tract, revealing the widespread role of NO in autonomic regulation.<sup>[7][9]</sup>
- Investigating the Enteric Nervous System (ENS): The technique is extensively used to visualize the "little brain in the gut." **NADPH-d** positive neurons are found in both the myenteric and submucosal plexuses of the gastrointestinal tract.<sup>[10][11]</sup> This has facilitated studies on gut motility and plasticity. For instance, changes in the number and staining intensity of **NADPH-d** positive neurons are observed following intestinal ischemia/reperfusion injury and surgical denervation, suggesting a role for NO in adaptive

and pathological processes.[11][12] The method is also a robust tool for diagnosing motility disorders like Hirschsprung's disease, even in postmortem tissue.[13]

- **Analyzing Sensory and Nociceptive Pathways:** **NADPH-d** staining identifies specific subpopulations of neurons in sensory ganglia, such as the dorsal root ganglia (DRG).[14] The presence of nNOS in these neurons implicates NO in sensory processing, including nociception and pain.[1] Studies have shown a significant increase in the number of **NADPH-d**-positive neurons in the DRGs of AIDS patients, suggesting that excessive NO production may contribute to neuronal degeneration and sensory neuropathies.[14]
- **Studying Nerve Injury and Regeneration:** **NADPH-d** activity is dynamically regulated following peripheral nerve injury. After an ischemic insult, **NADPH-d** activity initially decreases and then gradually increases, which is thought to reflect neuronal plasticity.[11] [15] In cases of nerve damage, **NADPH-d** reactivity has been shown to increase in activated Schwann cells, suggesting a role for NO in the reparative and remyelination processes.[16] The broader NADPH oxidase (Nox) enzyme family, which also utilizes NADPH, plays a critical role in generating reactive oxygen species that act as signaling molecules to promote axonal regeneration.[17]

## Quantitative Data Summary

The following tables summarize quantitative findings from studies utilizing **NADPH-d** histochemistry in the PNS.

Table 1: Changes in **NADPH-d** Positive Neurons in Pathological/Experimental Models

Model/Condition	Tissue	Species	Observation	Reference
Surgical Extrinsic Denervation	Myenteric Plexus (Ileum)	Guinea Pig	The number of NADPH-d-positive cells increased one week post-denervation.	[12]
Acquired Immunodeficiency Syndrome (AIDS)	Lumbosacral Dorsal Root Ganglia	Human	The number of NADPH-d-positive neurons was significantly increased compared to controls.	[14]
Ischemia/Reperfusion (1h ischemia, 1h reperfusion)	Jejunum Enteric Plexuses	Rat	NADPH-d activity rapidly decreased in neurons of both myenteric and submucosal plexuses.	[11]
Ischemia/Reperfusion (1h ischemia, 24h reperfusion)	Jejunum Enteric Plexuses	Rat	NADPH-d activity gradually increased but remained lower than the control group.	[11]
Spinal Cord Ischemia (15 min)	Sciatic, Femoral, Saphenous Nerves	Rabbit	A noticeable increase in NADPH-d activity was observed 7 days post-ischemia.	[15]

Table 2: Proportional and Morphometric Analysis of **NADPH-d** Positive Neurons

Tissue	Species	Finding	Reference
Jejunum Myenteric Plexus	Bat ( <i>Molossus rufus</i> )	NADPH-d positive neurons represent 20.4% of the total neuronal population (avg. 58.14 neurons/mm <sup>2</sup> ).	[18]
Cecum Myenteric Plexus	Rat	The number of NADH-d positive neurons was higher than that of NADPH-d positive neurons.	[19][20]
Cecum Myenteric Plexus	Rat	The profile area of reactive NADPH-d neurons was higher in the apical region than in the basal region.	[19]

## Experimental Protocols

This section provides a generalized protocol for **NADPH-d** histochemistry applicable to peripheral nervous system tissue, including both frozen sections and whole-mount preparations.

// Note for whole mounts Note [shape=note, label="For whole-mounts, skip\nsteps 3 & 4. Increase\npermeabilization (Triton X-100)\nand incubation times.", fillcolor="#FBBC05", fontcolor="#202124"]; D -> Note [style=invis]; } Caption: General Experimental Workflow for **NADPH-d** Histochemistry.

## Protocol: NADPH-d Staining for Frozen Sections

### 1. Materials and Reagents:

- Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
- Fixative: 4% Paraformaldehyde (PFA) in 0.1 M PBS
- Cryoprotectant: 30% Sucrose in 0.1 M PBS
- Tris-HCl Buffer, 0.1 M, pH 7.6
- $\beta$ -NADPH (Sigma-Aldrich, N1630 or equivalent)
- Nitro-blue tetrazolium (NBT) (Sigma-Aldrich, N6876 or equivalent)
- Triton X-100
- Mounting medium (e.g., glycerol jelly)

## 2. Procedure:

- Tissue Perfusion and Fixation:
  - Anesthetize the animal and perfuse transcardially with cold 0.1 M PBS, followed by cold 4% PFA.
  - Dissect the target peripheral nerve tissue (e.g., dorsal root ganglia, segment of intestine).
  - Post-fix the tissue in 4% PFA for 2-4 hours at 4°C. Note: Over-fixation can reduce enzyme activity.<sup>[1]</sup>
- Cryoprotection and Sectioning:
  - Rinse the tissue in 0.1 M PBS.
  - Immerse the tissue in 30% sucrose in PBS at 4°C overnight or until it sinks.
  - Embed the tissue in OCT compound and freeze.
  - Cut sections at 14-30  $\mu$ m thickness using a cryostat and mount on gelatin-coated slides.
- Histochemical Reaction:

- Prepare the reaction solution immediately before use. For 50 mL:
  - 50 mg  $\beta$ -NADPH (1 mg/mL)
  - 25 mg NBT (0.5 mg/mL)
  - 0.15 mL Triton X-100 (0.3% final concentration)
  - 50 mL 0.1 M Tris-HCl buffer (pH 7.6)
- Wash the slides 3 times for 10 minutes each in 0.1 M PBS to remove the OCT compound.
- Incubate the slides in the reaction solution in a light-protected, humid chamber at 37°C. Incubation time can range from 30 minutes to 2 hours, depending on the tissue and desired staining intensity. Monitor the reaction progress under a microscope to avoid overstaining.
- Termination and Mounting:
  - Stop the reaction by washing the slides thoroughly in 0.1 M PBS (3 x 10 minutes).
  - (Optional) Counterstain with a suitable dye like Neutral Red or Thionin if desired.<sup>[7]</sup> Note that standard dehydration with ethanol can dissolve the formazan product.<sup>[5]</sup>
  - Mount the slides with an aqueous mounting medium (e.g., glycerol jelly).
  - Seal the coverslip and store it at 4°C in the dark.

## Modifications for Whole-Mount Preparations (e.g., Intestinal Plexus)

- Fixation: Shorter fixation times (e.g., 2 hours) are often sufficient.
- Permeabilization: Increase the Triton X-100 concentration in washing buffers and the reaction solution (e.g., up to 1-2%) to ensure reagent penetration.<sup>[21]</sup>
- Incubation: Perform incubation in free-floating well plates. Incubation times will be longer than for sections; monitor closely.

- Mounting: After staining, wash the tissue extensively, then carefully spread it onto a slide, remove excess buffer, and mount in glycerol-based medium.

## Conclusion

**NADPH-d** histochemistry remains a powerful and cost-effective technique for the anatomical and functional study of the peripheral nervous system. Its ability to specifically label nitrergic neurons provides critical insights into their distribution, morphology, and response to injury and disease. For researchers in neuroscience and professionals in drug development, this method is an essential tool for understanding the role of nitric oxide signaling in peripheral nerve function and for evaluating the effects of novel therapeutic interventions.

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